2-(2-methylphenoxy)-N-(2-pyridinylmethyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of closely related N-[2-(1-pyrrolidinyl)ethyl]acetamides and their analogs, including various substituents and modifications, involves several steps, including acylation, reductive amination, and the use of palladium-mediated reactions for introducing specific functional groups. These methods demonstrate the complexity and versatility in synthesizing compounds with specific pharmacological targets (Barlow et al., 1991), (Hoareau & Scott, 2010).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(2-methylphenoxy)-N-(2-pyridinylmethyl)acetamide can be characterized by spectroscopic techniques such as X-ray diffraction, NMR, and IR spectroscopy. These analyses provide detailed information on the crystal system, space group, and conformational stability, essential for understanding the compound's molecular architecture (Geetha, Sribalan, & Lakshmi, 2023).
Chemical Reactions and Properties
The chemical reactivity and interactions of related compounds can be analyzed through their involvement in various chemical reactions, such as palladium-mediated synthesis, reductive carbonylation, and reactions with different reagents to introduce or modify functional groups, showcasing the compound's versatility and reactivity under different conditions (Vavasori, Capponi, & Ronchin, 2023).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal form, of compounds structurally similar to 2-(2-methylphenoxy)-N-(2-pyridinylmethyl)acetamide, can be inferred from their synthesis and molecular structure analysis. These properties are crucial for determining the compound's applicability in various environments and formulations.
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under various conditions, and the potential for forming derivatives or conjugates, are determined through experimental studies and theoretical calculations. Such analyses help in understanding the compound's behavior in biological systems and its potential for further modification (Nonoyama, Tomita, & Yamasaki, 1975).
properties
IUPAC Name |
2-(2-methylphenoxy)-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-12-6-2-3-8-14(12)19-11-15(18)17-10-13-7-4-5-9-16-13/h2-9H,10-11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUXFALCKPRMBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenoxy)-N-(pyridin-2-ylmethyl)acetamide |
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